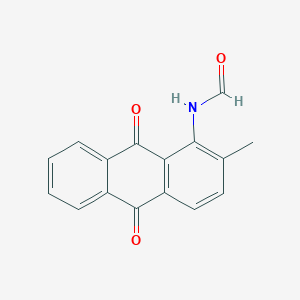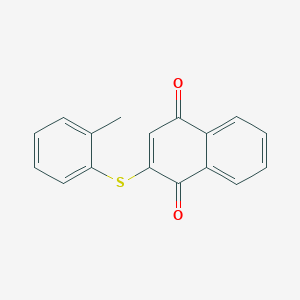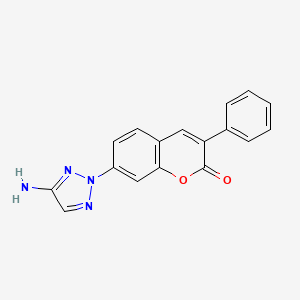
N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide is a chemical compound belonging to the anthracene derivatives family Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, which is commercially available.
Formylation Reaction: The anthracene-9,10-dione undergoes a formylation reaction using formamide in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), under reflux conditions.
Methylation: The resulting formamide derivative is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the 2-position of the anthracene ring.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or large batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxylated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound can be used in biological studies to investigate the effects of anthracene derivatives on cellular processes.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide is compared with other similar compounds, such as:
Anthracene-9,10-dione: A closely related compound without the formamide group.
N-(2-methyl-9,10-dioxoanthracen-1-yl)benzamide: A similar compound with a benzamide group instead of formamide.
2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid): A compound with sulfonic acid groups.
Uniqueness: this compound is unique due to its specific structural features, which influence its chemical reactivity and potential applications. The presence of the formamide group introduces additional functional properties compared to other anthracene derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and other fields. Further research and development may uncover additional uses and benefits of this compound.
Propiedades
IUPAC Name |
N-(2-methyl-9,10-dioxoanthracen-1-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-9-6-7-12-13(14(9)17-8-18)16(20)11-5-3-2-4-10(11)15(12)19/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKMBEJTDYFSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-chlorophenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8041883.png)
![3-[4-(Triazol-1-yl)phenyl]chromen-2-one](/img/structure/B8041891.png)

![8-Methoxy-5H-benzo[b]carbazole-6,11-dione](/img/structure/B8041906.png)

![3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B8041919.png)





